molecular formula C18H12N4O8S2 B5027954 2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

Cat. No.: B5027954
M. Wt: 476.4 g/mol
InChI Key: JASWAAGRUGYVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes nitro groups, sulfonyl groups, and a cyclohexa-2,5-dien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the nitration of benzene derivatives to introduce nitro groups. This is followed by sulfonylation reactions to attach sulfonyl groups. The cyclohexa-2,5-dien-1-ylidene moiety is then introduced through a series of cyclization reactions. The final step involves the formation of the imino linkage to complete the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzenesulfonamide: Shares the nitro and sulfonamide groups but lacks the cyclohexa-2,5-dien-1-ylidene moiety.

    4-nitrophenylsulfonyl chloride: Contains the nitrophenyl and sulfonyl groups but differs in its overall structure.

    N-(2-nitrophenyl)sulfonyl imine: Similar in having the nitrophenyl and sulfonyl imine groups but lacks the cyclohexa-2,5-dien-1-ylidene moiety.

Uniqueness

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is unique due to its combination of nitro, sulfonyl, and cyclohexa-2,5-dien-1-ylidene groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in simpler compounds.

Properties

IUPAC Name

2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O8S2/c23-21(24)15-5-1-3-7-17(15)31(27,28)19-13-9-11-14(12-10-13)20-32(29,30)18-8-4-2-6-16(18)22(25)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASWAAGRUGYVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.